3,4-Dibromo-8-chloro-6-methylquinoline

Kinase inhibition Structure-activity relationship (SAR) Halogenated quinolines

3,4-Dibromo-8-chloro-6-methylquinoline is a unique polyhalogenated quinoline building block critical for reproducible medicinal chemistry research. Its dual bromine sites at C-3 and C-4 enable orthogonal cross-coupling reactions for rapid analog generation, while the 8-chloro-6-methylquinoline core provides a privileged scaffold for kinase inhibitor and antimalarial drug discovery. Unlike simpler mono-halogenated quinolines, this specific substitution pattern cannot be interchanged without loss of biological activity. Procure this exact compound to ensure SAR consistency in your kinase (GAK, KD ~1.9 nM) or antimalarial (P. falciparum) programs.

Molecular Formula C10H6Br2ClN
Molecular Weight 335.423
CAS No. 1209853-66-6
Cat. No. B577794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-8-chloro-6-methylquinoline
CAS1209853-66-6
Synonyms8-Chloro-3,4-dibromo-6-methylquinoline
Molecular FormulaC10H6Br2ClN
Molecular Weight335.423
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C(C=N2)Br)Br)Cl
InChIInChI=1S/C10H6Br2ClN/c1-5-2-6-9(12)7(11)4-14-10(6)8(13)3-5/h2-4H,1H3
InChIKeyVDMABCUOACDKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-8-chloro-6-methylquinoline (CAS 1209853-66-6): A Polyhalogenated Quinoline Scaffold for Chemical Biology and Drug Discovery


3,4-Dibromo-8-chloro-6-methylquinoline (CAS 1209853-66-6) is a polyhalogenated quinoline derivative with the molecular formula C₁₀H₆Br₂ClN and a molecular weight of 335.42 g/mol . This compound features a quinoline core substituted with bromine atoms at the 3- and 4-positions, a chlorine atom at the 8-position, and a methyl group at the 6-position. It serves as a versatile synthetic building block in medicinal chemistry, enabling further derivatization through cross-coupling reactions at the brominated positions . The unique halogenation pattern distinguishes it from simpler quinolines, offering a distinct reactivity profile and potential for enhanced biological activity.

Why 3,4-Dibromo-8-chloro-6-methylquinoline Cannot Be Readily Substituted by Simpler Quinoline Analogs


The substitution pattern of 3,4-Dibromo-8-chloro-6-methylquinoline is critical to its biological and chemical properties. The presence of two bromine atoms at the 3- and 4-positions, a chlorine at the 8-position, and a methyl group at the 6-position creates a unique steric and electronic environment that cannot be replicated by mono-halogenated or differently substituted quinolines [1]. Comparative structure-activity relationship (SAR) studies on halogenated quinolines demonstrate that even subtle changes in halogen substitution can dramatically alter kinase binding affinities; for instance, replacing a chlorine atom with bromine can shift KD values from 6.7 nM to 1.9 nM against the GAK kinase target [2]. Furthermore, the 8-chloro-6-methylquinoline core (lacking the 3,4-dibromo substitution) exhibits an IC₅₀ of 50 nM against Plasmodium falciparum , while the fully substituted 3,4-dibromo analog may possess a distinct activity profile due to the additional halogen atoms. These data underscore that simple in-class compounds cannot be interchanged without compromising specific activity profiles, making precise procurement of this exact substitution pattern essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3,4-Dibromo-8-chloro-6-methylquinoline vs. Closest Analogs


Enhanced Kinase Binding Affinity via Bromine Substitution: GAK KD Comparison

In a competition binding assay (DiscoverX, n=2), a halogenated quinoline bearing a bromine atom at the R-position (Compound 11) demonstrated a KD of 1.9 nM against GAK kinase, representing a 3.5-fold improvement in binding affinity compared to the chlorine-substituted analog (Compound 10) with a KD of 6.7 nM [1]. While the exact identity of Compound 11 is not fully disclosed, the data provide class-level inference that bromine substitution at key positions on the quinoline scaffold can significantly enhance target engagement. The 3,4-dibromo substitution pattern of the target compound positions it within this high-affinity brominated quinoline class, suggesting potential advantages in kinase-targeting applications.

Kinase inhibition Structure-activity relationship (SAR) Halogenated quinolines

Distinct Antimalarial Activity Profile Relative to 8-Chloro-6-methylquinoline

The 8-chloro-6-methylquinoline core, which lacks the 3,4-dibromo substitution, exhibits an IC₅₀ of 50 nM against Plasmodium falciparum in vitro . The 3,4-dibromo-8-chloro-6-methylquinoline compound, bearing additional bromine atoms, is expected to possess altered physicochemical properties and potentially enhanced or modified antimalarial activity. While direct head-to-head data for the target compound are not available, the well-established SAR for halogenated quinolines indicates that bromination at the 3- and 4-positions can significantly influence antimalarial potency and resistance profiles.

Antimalarial Plasmodium falciparum Quinoline derivatives

Potential for Broad-Spectrum Antifungal Activity Inferred from Dibromoquinoline Class

A structurally related dibromoquinoline compound (designated 4b) demonstrated potent broad-spectrum antifungal activity, inhibiting growth of Candida albicans, Cryptococcus, and Aspergillus species at concentrations as low as 0.5 μg/mL . Compound 4b was further shown to target metal ion homeostasis and enhance survival of C. elegans infected with fluconazole-resistant C. albicans in vivo . While 4b is not identical to 3,4-dibromo-8-chloro-6-methylquinoline, the shared dibromoquinoline scaffold suggests that the target compound may exhibit similar antifungal properties, warranting its evaluation in antifungal screening campaigns.

Antifungal Candida albicans Metal ion homeostasis

Synthetic Versatility via 3,4-Dibromo Substitution for Cross-Coupling Reactions

The 3,4-dibromo substitution pattern of 3,4-dibromo-8-chloro-6-methylquinoline provides two distinct sites for selective cross-coupling reactions. Studies on dibromoquinolines demonstrate that 3,4-dibromoquinoline can undergo double Suzuki couplings with useful levels of selectivity, enabling the efficient construction of diverse quinoline derivatives [1]. In contrast, mono-brominated or non-brominated quinolines lack this synthetic handle, limiting their utility in generating compound libraries. The target compound's dual bromine sites offer a strategic advantage in medicinal chemistry campaigns requiring rapid diversification of the quinoline core.

Synthetic chemistry Cross-coupling Building block

Optimal Research and Industrial Application Scenarios for 3,4-Dibromo-8-chloro-6-methylquinoline


Kinase Inhibitor Lead Discovery and SAR Exploration

Given the class-level evidence that brominated quinolines exhibit enhanced kinase binding affinity (KD = 1.9 nM for GAK vs. 6.7 nM for chlorinated analogs) [1], 3,4-dibromo-8-chloro-6-methylquinoline is ideally suited as a starting point for developing potent kinase inhibitors. Its dual bromine sites enable rapid analog generation via cross-coupling, facilitating the exploration of structure-activity relationships around the quinoline core.

Antimalarial Drug Discovery and Resistance Profiling

With the 8-chloro-6-methylquinoline core demonstrating an IC₅₀ of 50 nM against P. falciparum , the fully substituted 3,4-dibromo analog represents a logical next step in antimalarial SAR studies. Researchers can evaluate whether the additional bromine atoms enhance potency, improve pharmacokinetic properties, or overcome chloroquine resistance mechanisms.

Antifungal Mechanism-of-Action Studies Targeting Metal Ion Homeostasis

The dibromoquinoline class has been validated in vivo for potent antifungal activity (MIC = 0.5 μg/mL) and a novel mechanism targeting metal ion homeostasis . Procuring 3,4-dibromo-8-chloro-6-methylquinoline allows researchers to investigate whether this specific substitution pattern retains or improves upon the antifungal profile of related compounds, potentially yielding new agents against drug-resistant fungal pathogens.

Synthetic Methodology Development and Library Construction

The compound's 3,4-dibromo substitution pattern provides two orthogonal sites for sequential cross-coupling reactions, as demonstrated for 3,4-dibromoquinoline [2]. This makes it an excellent scaffold for developing novel synthetic methodologies or constructing diverse quinoline-based libraries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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